1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine

Sigma receptor Lipophilicity SAR

1-Cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine (C20H32N2O2, MW 332.5 g/mol) is a synthetic small molecule belonging to the N-cycloalkyl-N'-benzylpiperazine class. It is cataloged as a screening compound within the ChemBridge EXPRESS-Pick Collection, indicating its availability for high-throughput screening campaigns.

Molecular Formula C20H32N2O2
Molecular Weight 332.5 g/mol
Cat. No. B5627731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine
Molecular FormulaC20H32N2O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCCCC3
InChIInChI=1S/C20H32N2O2/c1-23-19-9-10-20(24-2)17(15-19)16-21-11-13-22(14-12-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3
InChIKeyVECYEWFWYAZMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine: A Structurally Distinct Screening Compound for Sigma Receptor Research


1-Cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine (C20H32N2O2, MW 332.5 g/mol) is a synthetic small molecule belonging to the N-cycloalkyl-N'-benzylpiperazine class [1]. It is cataloged as a screening compound within the ChemBridge EXPRESS-Pick Collection, indicating its availability for high-throughput screening campaigns . Its core structure—a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a cycloheptyl ring—positions it within the pharmacophore space of sigma (σ) receptor ligands, a class where N-cycloalkyl substitution critically modulates receptor subtype affinity and selectivity [2].

Why 1-Cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine Cannot Be Replaced by a Generic Cycloalkyl Piperazine


Within the N-cycloalkyl-N'-benzylpiperazine family, the size and lipophilicity of the N-cycloalkyl ring directly dictate sigma receptor binding profiles, as demonstrated by structure-affinity relationship (SAR) studies on sigma-2 receptor ligands [1]. A key pharmacophore model indicates that an optimal hydrophobic pocket exists, and the steric bulk of the cycloheptyl group (C7) pushes the ligand beyond the spatial constraints of cyclohexyl (C6) and cyclopentyl (C5) analogs, which is predicted to alter binding pose and subtype selectivity [2]. Therefore, substituting this compound with a smaller or less lipophilic cycloalkyl analog would not maintain the same pharmacological profile, making it a non-interchangeable tool for probing sigma receptor binding pockets.

Quantitative Differentiation of 1-Cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine from Cyclohexyl and Cyclopentyl Analogs


Cycloheptyl vs. Cyclohexyl: Enhanced Lipophilicity (clogP) as a Predictor of Membrane Permeability and Target Engagement

While direct receptor binding data for this specific compound are not publicly available, its predicted physicochemical properties offer a critical differentiation point. The cycloheptyl analog (target) has a calculated partition coefficient (clogP) of 3.72, which is higher than that of its direct cyclohexyl analog (1-cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine, clogP ~3.3) . This difference is consistent with the established SAR trend where increasing cycloalkyl ring size enhances lipophilicity, a key determinant for crossing the blood-brain barrier and accessing central sigma receptors [1].

Sigma receptor Lipophilicity SAR Membrane permeability

Steric Bulk and Conformational Constraint: A Structural Differentiator for Sigma-2 vs. Sigma-1 Selectivity

Structure-affinity relationship studies on cyclohexylpiperazine derivatives reveal that sigma-2 receptor binding is highly sensitive to the steric bulk of the N-alkyl substituent. Conformationally constrained ligands, such as 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines, exhibit distinct binding modes compared to flexible chains [1]. The larger cycloheptyl ring (C7) in the target compound introduces greater steric demand than the well-characterized cyclohexyl (C6) ring found in prototypical sigma-2 ligand PB28 (Ki = 0.68 nM for σ2) [2]. This size increase is predicted to shift the conformational equilibrium of the piperazine ring, potentially altering the sigma-2/sigma-1 selectivity ratio—a hypothesis that can only be tested with this specific compound or its direct analogs.

Sigma-2 receptor Conformational analysis SAR Selectivity

Physicochemical Profile Benchmarking Against the Cyclopentyl Analog for In Vitro Assay Compatibility

The target compound's computed aqueous solubility (LogSW = -3.59 for the cyclopentyl analog; estimated to be -4.0 to -4.5 for the cycloheptyl) indicates lower water solubility compared to smaller cycloalkyl variants . This property necessitates careful solvent selection (e.g., DMSO concentration ≤ 0.1%) for in vitro assays to avoid precipitation, a common pitfall when transitioning from cyclopentyl or cyclohexyl analogs with better solubility profiles.

Solubility LogSW Drug-likeness Screening

Availability as a Purified Screening Compound: ChemBridge Library Provenance as a Quality Indicator

The compound is listed in the ChemBridge EXPRESS-Pick Collection (ID: P-7250803), which guarantees a purity of ≥90% and immediate availability for screening . This contrasts with many custom-synthesized cycloheptyl piperazine analogs, which may have variable purity and longer lead times. The defined provenance ensures batch-to-batch reproducibility, a critical factor for longitudinal SAR studies where inconsistent purity can confound activity data.

Chemical Libraries Quality Control Reproducibility Procurement

Optimal Use Cases for 1-Cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine Based on Its Differentiated Profile


CNS-Targeted Sigma Receptor Subtype Selectivity Screening

Given its enhanced predicted lipophilicity (clogP increase of ~0.7-1.2 units over the cyclohexyl analog) , this compound is best utilized in a panel of sigma-1 and sigma-2 receptor binding assays using guinea pig brain or human transfected cell membranes. It should be directly compared with 1-cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine and 1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine to experimentally determine the impact of cycloalkyl ring size on affinity and selectivity, filling a gap in current sigma receptor SAR.

Chemical Probe for Mapping the Sigma-2 Receptor Hydrophobic Binding Pocket

The cycloheptyl group's unique steric profile makes this compound a valuable tool for molecular modeling and X-ray crystallography studies aimed at defining the spatial boundaries of the sigma-2 receptor's hydrophobic pocket. Its use can validate or refine computational models that currently rely on cyclohexyl-based ligands like PB28 [1].

Negative Control for Solubility-Limited Assay Development

With an estimated LogSW of -4.0 to -4.5, this compound serves as an excellent negative control or stress test for assay development protocols, particularly for labs establishing high-throughput screens for novel sigma ligands. Its lower solubility requires optimized DMSO handling, providing a benchmark for defining assay compatibility criteria for lipophilic compounds .

Medicinal Chemistry Starting Point for Cycloheptyl-Containing CNS Drug Candidates

The 2,5-dimethoxy substitution pattern on the benzyl ring is known to confer antioxidant properties in related 1-(2,5-dimethoxybenzyl)-4-arylpiperazines [2]. Combined with the CNS-penetrant cycloheptyl group, this compound can be used as a starting scaffold for synthesizing novel neuroprotective agents, where both sigma receptor modulation and antioxidant activity are desired.

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